molecular formula C7H13NO3 B3325592 Methyl 1,4-oxazepane-5-carboxylate CAS No. 2165703-75-1

Methyl 1,4-oxazepane-5-carboxylate

Cat. No.: B3325592
CAS No.: 2165703-75-1
M. Wt: 159.18
InChI Key: FXDMGMAWGOGVCR-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Oxygen Heterocycles in Synthetic Organic Chemistry

Heterocyclic compounds are ubiquitous in nature and synthetic science, forming the core structures of a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netambeed.comresearchgate.net Those containing nitrogen and oxygen are particularly significant. guidechem.com These atoms can act as hydrogen bond donors or acceptors, introduce dipoles, and provide sites for metabolism, all of which are crucial for molecular recognition and biological activity. nih.gov The presence of nitrogen and oxygen within a single heterocyclic ring, as in the 1,4-oxazepane (B1358080) scaffold, creates a unique electronic and steric environment that is of great interest in drug design and the development of functional materials. nih.gov The versatility of these heterocycles has made them a focal point of synthetic efforts, with a continuous demand for more efficient and general methods for their preparation. ambeed.com

Overview of Medium-Sized Ring Systems: Chemical Challenges and Opportunities

Seven-membered rings, such as the 1,4-oxazepane system, fall into the category of medium-sized rings (8-11 membered rings are also included). The synthesis of these structures presents considerable challenges to chemists. rsc.orgresearchgate.net Unlike their smaller five- and six-membered counterparts, which are generally stable and readily formed, medium-sized rings often suffer from significant ring strain and transannular strain—repulsive interactions between atoms across the ring. bldpharm.comnih.gov This makes their direct cyclization from linear precursors often kinetically and thermodynamically unfavorable. researchgate.net

Despite these synthetic hurdles, medium-sized rings are prevalent in numerous natural products and offer unique three-dimensional structures that can access regions of chemical space unavailable to smaller, more planar ring systems. rsc.orgbldpharm.com This structural complexity is increasingly seen as an advantage in targeting challenging biological targets. rsc.org Consequently, a variety of innovative synthetic strategies, such as ring-expansion reactions, have been developed to overcome the inherent difficulties in their construction. researchgate.netnih.gov

Contextualization of the 1,4-Oxazepane Scaffold in Chemical Research

The 1,4-oxazepane scaffold, a seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4, is a prominent heterocyclic motif in medicinal chemistry. semanticscholar.orgrsc.org Compounds incorporating this scaffold have been investigated for a range of pharmacological activities. researchgate.net For instance, derivatives of 1,4-oxazepane have been reported as potential anticonvulsants and antifungal agents. semanticscholar.org The development of synthetic routes to chiral 1,4-oxazepane-5-carboxylic acids, the parent acid of the title compound, highlights the ongoing interest in this particular heterocyclic system for creating structurally novel molecules with potential therapeutic applications. semanticscholar.orgrsc.org

A notable study focused on the preparation of novel 1,4-oxazepane-5-carboxylic acids with two stereocenters. semanticscholar.org This research underscores the efforts to access complex, three-dimensional structures based on this seven-membered ring. The synthesis started from polymer-supported homoserine, demonstrating a solid-phase approach to these challenging targets. semanticscholar.orgrsc.org

The Role of Carbamate (B1207046) and Methyl Ester Moieties in Advanced Organic Synthesis

The functionality present in "Methyl 1,4-oxazepane-5-carboxylate" points to two key groups in organic synthesis: carbamates and methyl esters. The nitrogen atom in the 1,4-oxazepane ring is often protected during synthesis, and a common and effective protecting group for amines is a carbamate. semanticscholar.orgacs.org Carbamates are advantageous because they are generally stable under a variety of reaction conditions and can be selectively removed. sigmaaldrich.com This temporary modification of the amine's reactivity is crucial in multi-step syntheses to prevent unwanted side reactions. acs.org

The methyl ester is another fundamental functional group in organic synthesis. rsc.orgchemicalbook.com Amino acid methyl esters, for example, are important intermediates in peptide synthesis and medicinal chemistry. rsc.org The ester group can be a precursor to other functional groups, such as carboxylic acids, amides, or alcohols, through reactions like hydrolysis, amidation, or reduction. chemicalbook.com In the context of "this compound," the methyl ester provides a handle for further chemical modification or can be a key feature for interaction with a biological target.

Research Findings on a Related Scaffold

While specific research on the unsubstituted "this compound" is limited in publicly available literature, a detailed study on the synthesis of 2-phenyl-substituted 1,4-oxazepane-5-carboxylic acids provides significant insights into the chemistry of this scaffold. semanticscholar.orgrsc.org

In this work, researchers developed a method starting from Fmoc-protected homoserine attached to a solid support. semanticscholar.org The synthesis involved N-alkylation with 2-bromoacetophenones. A key step was the cleavage from the resin, where the conditions determined the final product. Treatment with trifluoroacetic acid (TFA) alone led to the formation of a lactone, while a combination of TFA and triethylsilane (Et3SiH) successfully yielded the desired 1,4-oxazepane ring system, albeit as a mixture of diastereomers. semanticscholar.orgrsc.org

The study found that the formation of the oxazepane scaffold was not stereoselective, but the resulting diastereomers of the corresponding anilines (after reduction of a nitro group on the phenyl substituent) could be separated for full characterization. semanticscholar.org This research highlights both the feasibility of synthesizing the 1,4-oxazepane-5-carboxylic acid core and the challenges associated with controlling its stereochemistry.

Below are interactive tables summarizing key data for related compounds.

Table 1: Chemical Compounds Mentioned

Compound NameRole/Context
This compoundThe subject of this article.
1,4-OxazepaneThe core seven-membered heterocyclic scaffold. semanticscholar.orgrsc.org
1,4-Oxazepane-5-carboxylic acidThe parent acid of the title compound. semanticscholar.org
CarbamateA common protecting group for amines in synthesis. semanticscholar.orgacs.org
Methyl EsterA versatile functional group in organic synthesis. rsc.orgchemicalbook.com
2-phenyl-substituted-1,4-oxazepane-5-carboxylic acidsCompounds synthesized in a key research study on the scaffold. semanticscholar.org
HomoserineA starting material for the synthesis of 1,4-oxazepane-5-carboxylic acids. semanticscholar.org

Table 2: Properties of a Related Compound: (-)-Ammonium (2R,5S)-2-phenyl-4-tosyl-1,4-oxazepane-5-carboxylate

PropertyValueReference
StateSolid semanticscholar.org
Diastereomeric Ratio (R:S at C2)62:38 semanticscholar.org
Starting Material on Resin860 mg semanticscholar.org
Substrate Amount0.235 mmol semanticscholar.org
NoteThe major C2 R epimer was isolated for characterization. semanticscholar.org

Properties

IUPAC Name

methyl 1,4-oxazepane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMGMAWGOGVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779649-65-8
Record name methyl 1,4-oxazepane-5-carboxylate
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Synthetic Methodologies for Methyl 1,4 Oxazepane 5 Carboxylate and Analogues

Strategies for 1,4-Oxazepane (B1358080) Ring Formation

Intramolecular Cyclization Approaches to the Oxazepane Core

Cyclization of Amino Acid Precursors to 1,4-Oxazepane-5-carboxylic Acids

A robust method for synthesizing chiral 1,4-oxazepane-5-carboxylic acids utilizes amino acids as starting materials, particularly polymer-supported homoserine. nih.govresearchgate.netrsc.org This solid-phase synthesis approach allows for the systematic construction of a diverse library of oxazepane derivatives.

The general synthetic sequence begins with Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin. nih.govrsc.org This resin-bound homoserine derivative is then reacted with various nitrobenzenesulfonyl chlorides, followed by alkylation with different 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. nih.govresearchgate.netrsc.org The final and crucial step is the cleavage from the polymer support, which concurrently initiates the cyclization cascade to form the 1,4-oxazepane ring. nih.govresearchgate.net This method provides access to novel 1,4-oxazepane-5-carboxylic acids that possess two stereocenters. nih.govresearchgate.netrsc.org

The choice of cleavage reagent is critical and dictates the reaction pathway. Treatment with a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) successfully yields the desired 1,4-oxazepane derivatives. nih.govresearchgate.net In contrast, using TFA without the silane (B1218182) reducing agent leads to a different outcome, highlighting the delicate balance of the reaction conditions. nih.govresearchgate.netrsc.org

Regioselective and Stereoselective Control in Oxazepane Ring Formation

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like polysubstituted 1,4-oxazepanes. In the synthesis of 1,4-oxazepane-5-carboxylic acids from homoserine precursors, the substitution pattern on the starting 2-bromoacetophenones significantly influences the stereochemical outcome. researchgate.netrsc.org The reaction often produces a mixture of diastereomers, and in some cases, these can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov For instance, the TFA/Et₃SiH-mediated cleavage of a specific sulfonamide from the resin yielded a mixture of C2 R,S isomers in a 72:28 ratio. nih.gov

An alternative powerful method for achieving high levels of selectivity is through haloetherification, a type of 7-endo cyclization. nih.gov This strategy has been successfully applied to a range of substrates to prepare tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov Mechanistic studies, combining computational analysis and experiments, have shown that the regioselectivity of the haloetherification is controlled by the asymmetry of a chiral bromonium intermediate. nih.gov Furthermore, computational models suggest that the stereoselectivity is primarily determined by the conformation of the substrate, as the bromonium intermediate is formed without a transition state. nih.gov

Table 1: Diastereoselective Synthesis of 1,4-Oxazepane-5-carboxylic Acid Derivatives
Starting Material (Substituent on 2-bromoacetophenone)ProductDiastereomeric Ratio (R:S at C2)Overall Yield (Major Isomer)Reference
4-NitrophenylAmmonium (B1175870) (2R,5S)-4-(2-aminobenzenesulfonyl)-2-(4-nitrophenyl)-1,4-oxazepane-5-carboxylate72:2810% nih.gov
Unsubstituted Phenyl(-)-Ammonium (2R,5S)-2-phenyl-4-tosyl-1,4-oxazepane-5-carboxylate62:38Not specified, separable mixture nih.gov
Investigation of Competitive Reaction Pathways in Cyclization Events

During intramolecular cyclization reactions, the desired pathway can often compete with other potential transformations, leading to different products. A clear example is observed in the solid-phase synthesis of 1,4-oxazepane-5-carboxylic acids. nih.govresearchgate.net The choice of cleavage cocktail used to release the molecule from the resin support critically determines the final product structure.

When the cleavage is performed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), the silyl (B83357) protecting group on the homoserine side chain is removed, which is immediately followed by a spontaneous lactonization reaction. nih.govresearchgate.netrsc.org This results in the formation of a lactone instead of the desired seven-membered oxazepane ring.

Conversely, when a cleavage mixture of TFA and a reducing agent, triethylsilane (Et₃SiH), is used, the reaction proceeds down a different pathway. nih.govresearchgate.net This combination facilitates the desired reductive cyclization, successfully yielding the 1,4-oxazepane derivatives. nih.govresearchgate.netrsc.org This demonstrates a clear case of competitive pathways where the presence of a reducing agent selectively favors the formation of the oxazepane ring over the lactone. The study of such competing reactions is crucial for optimizing synthetic routes and maximizing the yield of the target molecule. nih.gov

Intermolecular Cycloaddition Reactions Leading to Oxazepane Scaffolds

Intermolecular cycloadditions provide an alternative and powerful route to heterocyclic systems, including oxazepane-like scaffolds. These reactions involve the coming together of two separate molecular entities to form a new ring.

Pericyclic Cycloadditions Involving Imine Derivatives and Anhydrides

One notable example of this strategy is the [2+5] cycloaddition reaction between an imine and an anhydride (B1165640) to form a seven-membered ring. researchgate.net In a specific study, a 1,3-Oxazepane-4,7-dione derivative was synthesized through the nucleophilic addition of an imine to succinic anhydride, which resulted in ring expansion. researchgate.net The reaction sequence first involved the generation of the imine by coupling vanillin (B372448) with biphenyl-4,4'-diamine. researchgate.net The subsequent reaction with succinic anhydride under refluxing conditions in dry benzene (B151609) yielded the oxazepane product. researchgate.net

Such cycloaddition reactions, often categorized under the broader class of Castagnoli-Cushman reactions, are valuable for creating substituted lactams. mdpi.com While the reaction between imines and anhydrides like succinic or homophthalic anhydride can require heating or catalysts, they provide a direct entry to these important heterocyclic cores. mdpi.com The development of milder, catalyst-free conditions for these cycloadditions remains an active area of research. mdpi.com

Table 2: Synthesis of 1,3-Oxazepane-4,7-dione Derivative via [2+5] Cycloaddition
Imine Precursor 1Imine Precursor 2AnhydrideSolventProductReference
VanillinBiphenyl-4,4'-diamineSuccinic anhydrideMethanol (for imine), Benzene (for cycloaddition)di(3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4'-diamine derived 1,3-Oxazepane-4,7-dione researchgate.net
Exploration of [2+5] and [2+7] Cycloaddition Strategies for Oxazepane Formation

Cycloaddition reactions offer a powerful and atom-economical method for constructing cyclic molecules. In the context of oxazepane synthesis, [5+2] cycloadditions have emerged as a viable strategy. A notable example is the Palladium-catalyzed asymmetric [5+2] cycloaddition of vinylethylene carbonates with sulfamate-derived cyclic imines. rsc.org This reaction yields N-fused 1,3-oxazepines, which are valuable precursors that can be subsequently transformed into the corresponding 1,3-oxazepane structures. The process generates optically active N-fused 1,3-oxazepines in good yields (up to 89%) and high enantioselectivity. rsc.org The synthetic utility of this method is highlighted by the successful conversion of the resulting oxazepines into polycyclic N-fused 1,3-oxazepanes. rsc.org

While [2+5] and related [5+2] strategies have been successfully applied, the exploration of [2+7] cycloadditions for the direct synthesis of the oxazepane ring is less documented in scientific literature. Other cycloaddition pathways, such as the reaction between succinic anhydride and an imine to form 1,3-oxazepane-4,7-diones, demonstrate the versatility of cycloaddition chemistry in accessing seven-membered heterocyclic systems. tsijournals.com

Advanced Approaches to Oxazepane Ring Construction

Beyond cycloadditions, advanced cyclization reactions of linear precursors are fundamental to the synthesis of the oxazepane ring. These methods often involve the use of modified amino alcohols and carboxylic acid derivatives as starting materials.

Intramolecular cyclization is a common and effective strategy for forming the 1,4-oxazepane ring. One such approach involves the synthesis of 1,4-oxazepane-2,5-diones from rotationally restricted amino acid precursors. researchgate.net This method utilizes pseudo-prolines (serine-derived oxazolidines) as a protecting group strategy to facilitate the ring closure. researchgate.net

Another documented method is the synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones starting from aminoethanols and a derivative of 3-phenyloxirane-2-carboxylic acid. In this multi-step process, the most efficient catalyst identified for the key ring-closing step of the intermediate epoxyamide was Scandium triflate (Sc(OTf)₃). researchgate.net This highlights the utility of potent Lewis acids in promoting the desired cyclization.

Solid-phase synthesis offers significant advantages in terms of purification and automation. A methodology has been developed for the preparation of chiral 1,4-oxazepane-5-carboxylic acids using a polymer-supported approach. researchgate.netresearchgate.netorganic-chemistry.org The synthesis commences with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org This resin-bound homoserine derivative is then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Cleavage from the polymer support is a critical step that determines the final product. Treatment with trifluoroacetic acid (TFA) alone leads to the removal of the silyl protecting group followed by a spontaneous lactonization. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org In contrast, using a cocktail of TFA and triethylsilane (Et₃SiH) for cleavage results in the formation of the desired 1,4-oxazepane derivatives, albeit as a mixture of diastereomers. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org The stereoselectivity of the cyclization is influenced by the substitution pattern of the 2-bromoacetophenone (B140003) starting material. researchgate.netresearchgate.net Subsequent catalytic hydrogenation of the nitro group can facilitate the separation of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. researchgate.netresearchgate.netorganic-chemistry.org

Table 1: Examples of Polymer-Supported Synthesis of 1,4-Oxazepane-5-carboxylic Acid Analogues Data sourced from research on chiral 1,4-oxazepane-5-carboxylic acids synthesis. researchgate.net

Incorporation and Modification of the Methyl Carboxylate Functionality

Once the 1,4-oxazepane-5-carboxylic acid core is synthesized, the final step is the introduction of the methyl ester. Standard esterification procedures are typically employed for this transformation.

Esterification Methodologies for Carboxylic Acids

The conversion of the carboxylic acid to its corresponding methyl ester is a common transformation in organic synthesis. Catalyst-mediated methods are often preferred for their efficiency and mild reaction conditions.

Scandium triflate (Sc(OTf)₃) is a powerful and water-stable Lewis acid catalyst that has proven effective in promoting esterification and transesterification reactions. nih.govacs.orgwikipedia.org It can catalyze the acylation of alcohols with acid anhydrides with high efficiency, even for sterically hindered substrates. nih.govacs.org Research has shown that Sc(OTf)₃ (typically 10 mol%) can efficiently catalyze the direct transesterification of carboxylic esters in boiling alcoholic solvents like methanol. researchgate.netorganic-chemistry.org This method is characterized by high yields and tolerance of various functional groups, and the reaction times can be significantly shortened through the use of microwave irradiation. organic-chemistry.org

Copper catalysis offers another set of methodologies for the methyl esterification of carboxylic acids. Various copper-catalyzed protocols have been developed that utilize different methyl sources. organic-chemistry.org One approach employs dimethyl sulfoxide (B87167) (DMSO) as the source of the methyl group, exhibiting a broad substrate scope. organic-chemistry.org Another efficient protocol involves the copper-catalyzed reaction of carboxylic acids with formates. rsc.orgrsc.org Additionally, methods using methylboronic acid with air as the oxidant have been reported, providing an alternative to traditional toxic alkylating agents. organic-chemistry.org These copper-catalyzed systems are valued for their high efficiency and practical applicability. rsc.orgresearchgate.net

Table 2: Overview of Catalysts for Methyl Esterification

Green Chemistry Approaches to Methyl Ester Formation (e.g., Dimethylcarbonate, Microwave Assistance)

Traditional methods for methyl ester formation often involve the use of toxic and hazardous reagents like dimethyl sulfate (B86663) and methyl halides. researchgate.netthieme-connect.de Green chemistry offers safer and more sustainable alternatives. Dimethyl carbonate (DMC) has emerged as a particularly valuable green methylating agent. researchgate.netweebly.com It is non-toxic, biodegradable, and can be produced through clean processes. researchgate.netrsc.org The reaction of a carboxylic acid with DMC to form a methyl ester typically proceeds in the presence of a catalytic amount of base, avoiding the formation of stoichiometric inorganic salt by-products. researchgate.net

To further enhance the efficiency and green credentials of esterification reactions, microwave-assisted organic synthesis (MAOS) has been widely adopted. researchgate.netgoogle.comrsc.orgmdpi.comrsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. researchgate.netrsc.org This can also lead to higher yields and reduced byproduct formation. google.commdpi.com The combination of a green reagent like DMC with microwave assistance represents a powerful and sustainable approach to methyl ester synthesis.

A study on the microwave-assisted synthesis of methyl 4- or 5-nitroanthranilate (B1242031) demonstrated the feasibility of scaling up such processes for the simple and inexpensive production of anthranilate esters. rsc.org The use of microwave irradiation in a modified domestic oven for the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester also resulted in a high yield and a significantly shorter reaction time compared to classical heating methods. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Esterification

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection Direct dielectric heating
Reaction Time Hours to days Minutes
Energy Efficiency Lower Higher
Yields Often lower Often higher
Byproduct Formation Potentially more Often reduced
Solid-Phase Reagent Applications for Methyl Ester Formation

Solid-phase synthesis offers several advantages, including simplified purification and the ability to drive reactions to completion by using an excess of reagents. For the formation of methyl esters, a solid-phase approach can be particularly effective. One such method involves the use of a strong base quaternary ammonium anion exchange resin. nih.gov

In this technique, the carboxylic acid is deprotonated by the basic resin, and the resulting carboxylate is sequestered on the resin through electrostatic interactions. The subsequent addition of a methylating agent, such as methyl iodide, leads to the formation of the methyl ester via a nucleophilic substitution reaction. As a neutral molecule, the newly formed ester has little affinity for the charged resin and is easily eluted, while any unreacted starting material and excess reagents remain bound to the solid support. nih.gov This method allows for the preparation of pure methyl esters with a simple workup procedure that involves filtration and evaporation of the solvent. nih.gov

Strategies for Carbamate (B1207046) Ester Synthesis

While the target molecule is a methyl ester, the synthesis of related analogues may involve the formation of a carbamate ester. The following sections outline modern approaches to carbamate synthesis.

Direct Synthesis from Carbon Dioxide, Amines, and Alkyl Halides

The utilization of carbon dioxide (CO2) as a C1 building block is a key area of green chemistry research. nih.govnih.govutsouthwestern.edu A direct, three-component coupling of an amine, carbon dioxide, and an alkyl halide provides an efficient route to carbamates. mdpi.com This reaction is typically carried out in the presence of a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govmdpi.com The reaction proceeds through the in situ formation of a carbamate anion from the amine and CO2, which then acts as a nucleophile to displace the halide from the alkyl halide. This method offers mild reaction conditions and short reaction times, and can be performed without the need for toxic phosgene (B1210022) or its derivatives. nih.govnih.govmdpi.com

Recent advancements have focused on developing continuous flow processes for this reaction, which can further enhance safety and efficiency by allowing for precise control of reaction parameters and minimizing the handling of hazardous intermediates. nih.govnih.gov

Carbamate Formation via Chloroformate or Isocyanate Intermediates

Historically, the synthesis of carbamates has relied on the use of highly reactive and toxic intermediates such as phosgene, chloroformates, and isocyanates. nih.govnih.gov The reaction of an alcohol with an isocyanate, or an amine with a chloroformate, are well-established methods for forming the carbamate linkage.

While the direct handling of these reagents is often avoided due to safety concerns, they can be generated in situ. For example, isocyanates can be formed from the Curtius rearrangement of acyl azides. mdpi.com More recently, methods for the conversion of carbamate esters to isocyanates using reagents like boron trichloride (B1173362) have been developed, offering an alternative route to these useful intermediates under mild conditions. However, the trend in modern organic synthesis is to move away from these hazardous reagents in favor of greener alternatives like CO2. nih.govnih.gov

Mitsunobu Reaction for Carbamate Ester Synthesis

The Mitsunobu reaction is a versatile method for the formation of esters, including carbamates, under mild, neutral conditions. In the context of carbamate synthesis, an alcohol can be reacted with a carbamic acid in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) or tri-n-butylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD).

A particularly elegant one-pot approach involves the in situ generation of the carbamic acid from an amine and carbon dioxide, followed by the Mitsunobu reaction with an alcohol. This method has been successfully applied to the synthesis of a variety of carbamates in good to excellent yields. The stereochemical outcome of the Mitsunobu reaction can be dependent on the nature of the substituents on the amine, which can be a useful feature for controlling the stereochemistry of the final product.

Protecting Group Chemistry in the Synthesis of Methyl 1,4-Oxazepane-5-carboxylate

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. nih.gov The choice of protecting groups is crucial and must be guided by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. nih.gov

In the synthesis of 1,4-oxazepane-5-carboxylic acid derivatives from polymer-supported homoserine, the fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the amino group of the amino acid starting material. nih.govmdpi.com The Fmoc group is stable to many reaction conditions but can be readily cleaved by treatment with a mild base, such as piperidine. nih.gov The hydroxyl group of the homoserine side chain is often protected as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether. nih.govmdpi.com Silyl ethers are generally stable to a range of reaction conditions but can be removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

The strategic use of orthogonal protecting groups, which can be removed under different conditions without affecting each other, is a cornerstone of modern synthetic chemistry and is essential for the successful construction of complex target molecules like this compound. researchgate.netnih.gov

Table 2: Common Protecting Groups in the Synthesis of 1,4-Oxazepane Derivatives

Functional Group Protecting Group Abbreviation Deprotection Conditions
Amine Fluorenylmethyloxycarbonyl Fmoc Mild base (e.g., piperidine)
Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA)
Amine Benzyl Bn Hydrogenolysis (e.g., H2, Pd/C)
Hydroxyl tert-Butyldimethylsilyl TBDMS Fluoride source (e.g., TBAF) or acid
Hydroxyl Benzyl Bn Hydrogenolysis (e.g., H2, Pd/C)
Carboxylic Acid Methyl Ester Me Saponification (e.g., LiOH, NaOH) or acid hydrolysis

Selection and Application of Amine-Protecting Groups (e.g., Fmoc)

The protection of the amine functionality is a critical step in the synthesis of 1,4-oxazepane derivatives. The choice of the protecting group is crucial as it must be stable under the reaction conditions for subsequent transformations and selectively removable without affecting other sensitive functional groups. organic-chemistry.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide and amino acid synthesis. nih.govmasterorganicchemistry.com Its popularity stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to acid-labile protecting groups like Boc. organic-chemistry.orgtotal-synthesis.com The Fmoc group is typically introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comgoogle.com

In the context of synthesizing 1,4-oxazepane-5-carboxylic acid derivatives, the Fmoc group has been successfully employed. For instance, a reported synthesis utilized Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin as a key starting material. nih.govresearchgate.netrsc.org The Fmoc group protects the amino group of homoserine, allowing for subsequent modifications that ultimately lead to the formation of the oxazepane ring. nih.gov The stability of the Fmoc group towards acidic conditions is a key advantage in this synthetic route. total-synthesis.com

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsKey Features
Fmoc 9-fluorenylmethoxycarbonylFmoc-Cl, Fmoc-OSuBase (e.g., piperidine) total-synthesis.comBase-labile, stable to acid total-synthesis.com
Boc tert-butoxycarbonylBoc-anhydride, Boc-ClAcid (e.g., TFA) masterorganicchemistry.comAcid-labile, stable to base
Cbz (Z) CarboxybenzylBenzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd) masterorganicchemistry.comRemovable by hydrogenolysis

Hydroxy and Carboxylic Acid Protecting Group Strategies (e.g., TBDMS, tert-butyl esters)

The hydroxyl and carboxylic acid functionalities also require protection during the synthesis of this compound and its analogues to prevent their interference in key reaction steps.

Hydroxy Protecting Groups:

Silyl ethers are commonly employed for the protection of hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its stability under a range of conditions and its selective removal using fluoride ions or acidic conditions. libretexts.org In the synthesis of 1,4-oxazepane-5-carboxylic acids, the hydroxyl group of homoserine was protected as a TBDMS ether. nih.govresearchgate.netrsc.org This protection allows for subsequent reactions on the amino and carboxylic acid groups without affecting the hydroxyl group. nih.gov

Carboxylic Acid Protecting Groups:

Esters are the most common protecting groups for carboxylic acids. Tert-butyl esters are frequently used because they can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA). libretexts.org This orthogonality with base-labile protecting groups like Fmoc is a significant advantage in multistep synthesis. organic-chemistry.org In solid-phase synthesis strategies leading to 1,4-oxazepane derivatives, the carboxylic acid is often anchored to a resin, such as the Wang resin, which acts as a protecting group. nih.govresearchgate.net

Functional GroupProtecting GroupStructureIntroduction ReagentsDeprotection Conditions
Hydroxy TBDMS tert-butyldimethylsilylTBDMS-Cl, imidazole (B134444) organic-chemistry.orgFluoride ion (e.g., TBAF), Acid libretexts.org
Carboxylic Acid tert-butyl ester Isobutylene, acid catalystAcid (e.g., TFA) libretexts.org
Carboxylic Acid Wang Resin Polystyrene resin with a p-alkoxybenzyl alcohol linkerDCC, DMAPTFA nih.gov

Deprotection Methods and their Impact on Oxazepane Integrity (e.g., TFA-mediated cleavage)

The final step in the synthesis often involves the deprotection of the various functional groups to yield the target molecule. The choice of deprotection method is critical to ensure the integrity of the 1,4-oxazepane ring, which can be sensitive to harsh conditions.

Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of acid-labile protecting groups such as Boc and tert-butyl esters, as well as for cleaving peptides from resins like the Wang resin. sigmaaldrich.comthermofisher.com In the synthesis of 1,4-oxazepane-5-carboxylic acids from a resin-bound precursor, treatment with TFA simultaneously removes the TBDMS protecting group from the hydroxyl group and cleaves the molecule from the resin. nih.govrsc.org

A crucial observation in this synthesis is that the cleavage from the polymer support using TFA leads to the removal of the silyl protective group, which is then followed by a spontaneous lactonization to form the 1,4-oxazepane ring. nih.govresearchgate.netrsc.org However, the conditions of the TFA-mediated cleavage can influence the outcome. For instance, using a mixture of TFA and triethylsilane (Et₃SiH) for cleavage can lead to a mixture of diastereomers of the 1,4-oxazepane derivative. nih.govresearchgate.net This highlights the importance of carefully selecting the deprotection cocktail to control the stereochemistry and avoid unwanted side reactions that could compromise the integrity of the oxazepane ring. The use of scavengers during TFA deprotection is also a common practice to trap reactive cationic species that can be generated and could potentially lead to side reactions. thermofisher.comnih.gov

Chemical Reactivity and Transformations of Methyl 1,4 Oxazepane 5 Carboxylate

Reactivity of the Carbamate (B1207046) Ester Moiety

The carbamate group, an "amide-ester" hybrid, is a key structural feature influencing the molecule's stability and reactivity. nih.gov Its chemical behavior is comparable to both amides and esters. nih.gov The stability of carbamates is attributed to the resonance between the amide and carboxyl groups. nih.gov

Hydrolytic Stability and Pathways of Carbamate Esters

Generally, carbamates are more stable to hydrolysis than corresponding esters because the carbonyl group in a carbamate is less electrophilic. researchgate.net The hydrolytic stability of carbamates can vary significantly, with half-lives ranging from seconds to many years. researchgate.net The hydrolysis of carbamates is often catalyzed by base and is dependent on the pH of the environment. researchgate.netscite.ai

Under basic conditions, the hydrolysis of carbamates can proceed through different mechanisms depending on the substitution of the nitrogen atom. researchgate.net For secondary carbamates, like the one in Methyl 1,4-oxazepane-5-carboxylate, the hydrolysis typically follows a BAC2 mechanism, which involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This is in contrast to primary carbamates which can undergo a faster E1cB-type mechanism. researchgate.net The stability of cyclic carbamates is also noteworthy, with five- or six-membered rings often exhibiting significant resistance to metabolic ring opening. acs.org

The rate of alkaline hydrolysis of carbamate esters is influenced by the pKa of the leaving group (the alcohol moiety) and the degree of substitution on the nitrogen atom. acs.org Phenolic carbamate esters are generally more chemically labile than those derived from alcohols due to the lower pKa of phenols. acs.org

Table 1: General Comparison of Hydrolytic Stability

Functional GroupGeneral Hydrolytic StabilityCommon Hydrolysis Conditions
EsterLess stableAcid or base catalysis
CarbamateMore stable than estersBase catalysis often dominates researchgate.net
AmideGenerally more stable than carbamatesAcid or base catalysis, often requiring harsher conditions

Transesterification Reactions with Various Alcohols

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. youtube.com This process can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com In the context of this compound, transesterification would involve reacting the methyl ester with a different alcohol to form a new ester.

Under acidic conditions, the carbonyl group of the ester is protonated, which activates it towards nucleophilic attack by the alcohol. libretexts.orglumenlearning.com The reaction is reversible, and to drive it to completion, a large excess of the new alcohol is often used. libretexts.orglumenlearning.com

Under basic conditions, an alkoxide, generated from the alcohol, acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then eliminates the original alkoxy group to form the new ester. masterorganicchemistry.com

The general mechanism for transesterification involves the formation of a tetrahedral intermediate, which can then either revert to the starting materials or proceed to the transesterified product. youtube.com

Table 2: Catalysts and Conditions for Transesterification

Catalyst TypeGeneral ConditionsKey Mechanistic Step
Acid (e.g., H₂SO₄)Anhydrous conditions, excess alcohol libretexts.orglumenlearning.comProtonation of the carbonyl group libretexts.org
Base (e.g., NaOR)Anhydrous conditions masterorganicchemistry.comNucleophilic attack by an alkoxide ion masterorganicchemistry.com
Metal Catalysts (e.g., Boric acid, Zinc/Iodine)Varies depending on the catalyst nih.govFormation of an adduct with the ester nih.gov

Amidation and Other Nucleophilic Acyl Substitution Reactions at the Carbamate Carbonyl

The carbamate carbonyl carbon of this compound is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

Amidation, the reaction with an amine to form an amide, is a common example. masterorganicchemistry.comnih.gov This reaction typically requires heat and can be used to form primary, secondary, or tertiary amides. masterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.com

Other nucleophiles can also participate in these substitution reactions. For instance, reaction with a carboxylate can lead to the formation of an anhydride (B1165640). masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edulibretexts.org Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides. acs.org

Reactions Involving the Ring Nitrogen Atom

The secondary amine nitrogen atom within the 1,4-oxazepane (B1358080) ring is a key site for chemical modifications, allowing for the synthesis of a variety of N-substituted derivatives.

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the 1,4-oxazepane ring can undergo alkylation and acylation reactions. Alkylation introduces an alkyl group onto the nitrogen, while acylation introduces an acyl group.

N-alkylation can be achieved using various alkylating agents. rsc.org For example, the reaction of amines with esters can be catalyzed by borane (B79455) compounds like B(C₆F₅)₃ to form N-alkylated products. rsc.org Another approach involves the reductive alkylation of amines using esters or lactones in the presence of a reducing agent like DIBAL-H. rsc.org Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of amines with alcohols. acs.org

Acylation of the nitrogen can be accomplished using acylating agents such as acid chlorides or acid anhydrides. This reaction is a type of nucleophilic acyl substitution where the amine nitrogen acts as the nucleophile.

Transformations Leading to N-Substituted Oxazepane Derivatives

The alkylation and acylation reactions mentioned above are primary methods for generating a diverse range of N-substituted 1,4-oxazepane derivatives. The synthesis of such derivatives is of interest in medicinal chemistry as the 1,4-oxazepane scaffold is present in various pharmacologically active compounds. rsc.orgrsc.org

For example, the synthesis of N-phenacyl nitrobenzenesulfonamides has been reported, which can then be transformed into 1,4-oxazepane derivatives. rsc.orgrsc.org The development of synthetic routes to access 1,4-oxazepanes from various starting materials, including intramolecular cyclization of alkenols and alkynols, highlights the importance of this heterocyclic system. rsc.org

Reactivity of the Ring Oxygen Atom and Ether Linkages

Stability of the Cyclic Ether to Various Chemical Conditions

The ether bond within the 1,4-oxazepane ring is generally stable under neutral and basic conditions. However, its stability is compromised in the presence of strong acids. Studies on related 1,4-oxazepan-7-one (B12977673) systems provide valuable insights into this behavior. For instance, the deprotection of a Boc-protected 1,4-oxazepan-7-one using trifluoroacetic acid (TFA) demonstrates the ring's resilience for short durations. Kinetic studies have shown that complete removal of the Boc protecting group can be achieved within 30 minutes without significant side reactions. nih.govresearchgate.net However, prolonged exposure to these acidic conditions, for example over 20 hours, leads to significant ring-opening, yielding products like 3-[(2-hydroxyethyl)amino]propanoic acid. nih.gov This indicates that while the cyclic ether is robust enough for certain synthetic manipulations in acidic media, the reaction time is a critical parameter to control to maintain the integrity of the seven-membered ring.

Potential for Ring Opening or Expansion Reactions

The 1,4-oxazepane ring can undergo cleavage or expansion under specific reactive conditions. As mentioned, strong acids can catalyze the hydrolytic cleavage of the ether linkage, leading to a ring-opened product. nih.gov

Conversely, ring expansion reactions provide a pathway to the 1,4-oxazepane core from smaller ring systems. A notable example is the Baeyer-Villiger oxidation. The ring expansion of N-Boc-4-piperidone using reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone® furnishes the corresponding N-Boc-1,4-oxazepan-7-one, a close analogue of the title compound. researchgate.net

Furthermore, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from resin-supported precursors highlights the delicate balance between ring stability and rearrangement. rsc.org Cleavage from the support using trifluoroacetic acid (TFA) alone can result in spontaneous lactonization, a competing intramolecular reaction. rsc.orgrsc.org However, the addition of a reducing agent like triethylsilane (Et₃SiH) to the TFA cleavage cocktail favors the desired 1,4-oxazepane product by reductively cleaving the intermediate from the resin and preventing the competing ring-opening or rearrangement pathways. rsc.orgrsc.org This suggests a mechanism where a protonated intermediate can be trapped by an external nucleophile (hydride from Et₃SiH) to preserve the oxazepane ring, whereas in its absence, intramolecular reactions can prevail. rsc.org

Functionalization of the Saturated 1,4-Oxazepane Ring System

The saturated 1,4-oxazepane ring offers several positions for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Regioselective and Stereoselective Functionalization of C-H Bonds

The direct functionalization of C-H bonds on the saturated 1,4-oxazepane ring represents an efficient strategy for its elaboration. Given the prevalence of saturated N-heterocycles in bioactive molecules, significant research has been dedicated to this area. ethz.chresearchgate.net The position adjacent to the ring nitrogen (the α-position) is particularly activated and amenable to functionalization.

Transition metal catalysis has emerged as a powerful tool for these transformations. nih.gov For example, tantalum-amidate complexes have been shown to selectively activate the sp³ C-H bond adjacent to the nitrogen in cyclic amines for subsequent alkylation. ethz.ch Similarly, rhodium-catalyzed reactions can be employed for the alkylation and arylation of nitrogen heterocycles through C-H bond activation. nih.gov Iron-catalyzed C-H amination has also been reported for the synthesis of N-heterocycles. ethz.ch These methods, while often demonstrated on more common rings like piperidines and pyrrolidines, provide a conceptual framework for the regioselective functionalization of the 1,4-oxazepane ring, primarily at the C-3 and C-5 positions adjacent to the nitrogen atom.

Transformations at the Carboxylate-Bearing Carbon (C5)

The methyl carboxylate group at the C5 position is a key functional handle for a variety of chemical transformations. Research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids demonstrates the preparation of this core structure. rsc.orgrsc.orgnih.gov

The ester group can be readily modified using standard organic chemistry protocols. These transformations include:

Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide would yield the corresponding carboxylic acid. This acid can then be coupled with amines or alcohols to form amides or different esters, respectively.

Reduction: The use of reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (1,4-oxazepan-5-yl)methanol.

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents could be used to introduce new carbon-carbon bonds at the C5 position, leading to tertiary alcohols.

A study on the preparation of 1,4-oxazepane-5-carboxylic acids involved a multi-step synthesis on a solid support, culminating in the isolation of the target compounds with defined stereochemistry at the C2 and C5 positions. rsc.org The characterization of these diastereomers was extensively performed using various NMR techniques. rsc.org

Transformation at C5 Reagent(s) Product Functional Group
HydrolysisLiOH, NaOH, or KOHCarboxylic Acid
ReductionLiAlH₄, DIBAL-HPrimary Alcohol
AmidationAmine, Coupling AgentAmide
TransesterificationAlcohol, Acid/Base CatalystEster
Grignard ReactionRMgXTertiary Alcohol

This table represents potential transformations based on the reactivity of the carboxylate group.

Electrophilic and Nucleophilic Reactions on the Oxazepane Framework

The 1,4-oxazepane ring possesses both nucleophilic and electrophilic characteristics, which dictates its reactivity pattern. masterorganicchemistry.combyjus.com

Nucleophilic Character: The primary nucleophilic center in this compound is the nitrogen atom of the secondary amine. pressbooks.pub It readily reacts with a wide range of electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a substituent on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) yields N-acyl derivatives. The synthesis of functional polymers from N-acylated-1,4-oxazepan-7-ones, prepared by acylating the parent amine, highlights this reactivity. nih.govresearchgate.netrsc.org

N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to form a bond between the nitrogen and an aryl group.

Decarboxylation Pathways and Derivatives

The decarboxylation of this compound, or its corresponding carboxylic acid, represents a key transformation to access 1,4-oxazepane derivatives lacking the carboxyl group at the 5-position. While direct thermal decarboxylation of α-amino esters is generally not feasible, several modern synthetic methods can achieve this transformation, often proceeding through a radical intermediate. These methods are particularly effective for N-protected cyclic amino acids. manchester.ac.ukthieme-connect.comnih.govresearchgate.net

One of the most prominent strategies involves photoredox catalysis. manchester.ac.ukthieme-connect.comnih.gov In a typical setup, the N-protected 1,4-oxazepane-5-carboxylic acid (obtained from the hydrolysis of the methyl ester) is subjected to a photocatalyst, such as an iridium or ruthenium complex, under visible light irradiation. The catalyst, in its excited state, can oxidize the carboxylate to generate a carboxyl radical, which readily undergoes decarboxylation to form an α-amino radical. manchester.ac.uknih.gov This radical intermediate can then be trapped by a hydrogen atom source to yield the decarboxylated product.

Another approach is oxidative decarboxylation using reagents like lead tetraacetate. nih.govdntb.gov.ua This method has been successfully applied to cyclic α-amino acids with urethane-type N-protecting groups, leading to the formation of a 2-hydroxy derivative, which can be further transformed. nih.govdntb.gov.ua

The specific conditions and resulting derivatives can vary depending on the chosen method and the protecting group on the nitrogen atom. For instance, an N-Boc protecting group is commonly used to facilitate these transformations. The table below summarizes plausible decarboxylation conditions for an N-protected 1,4-oxazepane-5-carboxylic acid, based on literature for analogous cyclic amino acids.

MethodReagents and ConditionsPotential DerivativeReference
Photoredox DecarboxylationIr(ppy)3 or Ru(bpy)3Cl2, H-atom donor (e.g., Hantzsch ester), base (e.g., K2CO3), solvent (e.g., MeCN), visible lightN-Boc-1,4-oxazepane thieme-connect.com
Oxidative DecarboxylationLead tetraacetate [Pb(OAc)4], solvent (e.g., benzene), heatN-Boc-5-acetoxy-1,4-oxazepane nih.govdntb.gov.ua
Radical Decarboxylative AzidationOrganic dye photocatalyst (e.g., Eosin Y), azide (B81097) source, base (e.g., TMG), solvent (e.g., MeCN), visible lightN-Boc-5-azido-1,4-oxazepane manchester.ac.uk

Cross-Coupling Reactions on Modified Oxazepane Systems (e.g., Heck Coupling)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. mdpi.comorganic-chemistry.org To apply this reaction to the 1,4-oxazepane scaffold, the ring system must first be modified to introduce a suitable leaving group, such as a halide or a triflate. Direct C-H functionalization of saturated heterocycles for cross-coupling is an emerging field but can be challenging. nih.govresearchgate.net A more conventional approach would involve the synthesis of a halogenated 1,4-oxazepane derivative.

For instance, a hypothetical synthetic route could involve the halogenation of the 1,4-oxazepane ring. While direct halogenation of the saturated 1,4-oxazepane is not well-documented, analogous reactions on similar heterocycles provide a basis for speculation. For example, the bromination of 6H-1,2-oxazines has been reported to yield 4-bromo-6H-1,2-oxazines, which are then amenable to Suzuki and Sonogashira couplings. beilstein-journals.org A similar strategy, if applied to a suitably protected and activated 1,4-oxazepane derivative, could potentially yield a halogenated intermediate for Heck coupling.

Once a modified oxazepane with a leaving group (e.g., 5-bromo-N-Boc-1,4-oxazepane) is synthesized, it could undergo a Heck reaction with various alkenes. The reaction would typically be catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base.

The table below outlines a hypothetical Heck coupling reaction based on established protocols for other N-heterocyclic systems.

SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventPotential ProductReference
5-Bromo-N-Boc-1,4-oxazepane (hypothetical)StyrenePd(OAc)2, PPh3Et3NDMF or MeCNN-Boc-5-styryl-1,4-oxazepane mdpi.comorganic-chemistry.org
5-Bromo-N-Boc-1,4-oxazepane (hypothetical)Methyl acrylatePd(OAc)2, P(o-tolyl)3K2CO3DMAMethyl (E)-3-(N-Boc-1,4-oxazepan-5-yl)acrylate mdpi.comorganic-chemistry.org

Intramolecular Heck reactions are also a powerful strategy for constructing fused or bridged ring systems and have been applied to complex N-heterocycles. wikipedia.orgprinceton.edu A suitably designed derivative of this compound, possessing both a halide/triflate and an alkene tethered to the molecule, could potentially undergo an intramolecular Heck cyclization to generate novel polycyclic structures. wikipedia.orgprinceton.edu The success and regioselectivity of such a reaction would depend on the length and nature of the tether connecting the reacting moieties.

Theoretical and Computational Studies on Methyl 1,4 Oxazepane 5 Carboxylate

Conformational Analysis of the Seven-Membered 1,4-Oxazepane (B1358080) Ring

The seven-membered 1,4-oxazepane ring is characterized by a high degree of conformational flexibility. Understanding the preferred conformations and the dynamics of ring inversion is fundamental to predicting the molecule's behavior.

Seven-membered rings, such as the 1,4-oxazepane system, can adopt a variety of conformations, including chair, boat, and twist-boat forms, to alleviate torsional and steric strain. While direct computational studies on the conformational preferences of Methyl 1,4-oxazepane-5-carboxylate are not extensively documented in the literature, insights can be drawn from experimental data on similar 1,4-oxazepane-5-carboxylic acid derivatives. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) studies, particularly the analysis of 1H–1H coupling constants and Nuclear Overhauser Effect (NOE) correlations, have been instrumental in elucidating the solution-phase conformation of these rings. nih.gov For related 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids, detailed NMR analysis, including 1H–1H COSY, 1H–1H NOESY, and heteronuclear correlation spectra, has allowed for the determination of the relative configuration and predominant conformation. nih.govresearchgate.net Despite the inherent flexibility of the seven-membered ring, which can lead to multiple conformational states, these studies often reveal a preferred conformation in solution. nih.gov The observed NOE correlations between specific protons on the oxazepane ring and its substituents provide definitive proof of the through-space proximity of atoms, which is characteristic of a particular conformation. nih.gov

Conformation Type General Characteristics
ChairGenerally the lowest energy conformation for six-membered rings, can exist in seven-membered rings but often as one of several low-energy forms.
BoatA higher energy conformation for six-membered rings, but can be a stable conformer in larger rings.
Twist-BoatA flexible conformation that often represents an energy minimum between boat forms.

Substituents on the 1,4-oxazepane ring play a critical role in dictating the conformational equilibrium. The size and electronic nature of the substituents can introduce steric hindrance and electronic interactions that favor one conformation over others. For instance, in the synthesis of chiral 1,4-benzoxazepines, the nature of the substituent on the nitrogen atom was found to significantly influence the reaction's success and stereoselectivity, which is intrinsically linked to the conformational behavior of the heterocyclic ring. acs.org

In studies on 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives, the substitution pattern on the phenyl ring was found to be a key factor. nih.govrsc.org While the formation of the oxazepane scaffold was not always stereoselective, the presence of different substituents allowed for the separation and characterization of diastereomers, each with a distinct and stable conformation. nih.govrsc.org This highlights the profound effect of substituents on stabilizing specific ring puckering modes.

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools for understanding the electronic nature of molecules and predicting their reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of electrostatic potential maps are central to these predictions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.comlibretexts.org

For this compound, a theoretical FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms, indicating their nucleophilic character. The LUMO, conversely, would be expected to have significant contributions from the carbonyl carbon of the ester group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial parameter, with a smaller gap generally implying higher reactivity.

Orbital Predicted Location of High Electron Density Predicted Reactivity
HOMONitrogen and Oxygen atomsNucleophilic center
LUMOCarbonyl carbon of the ester groupElectrophilic center

Electrostatic potential (ESP) maps are three-dimensional representations of the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. wuxiapptec.comlibretexts.org In an ESP map, areas of negative potential (typically colored red) correspond to electron-rich regions, which are prone to electrophilic attack, while areas of positive potential (typically colored blue) indicate electron-deficient regions, which are susceptible to nucleophilic attack. wuxiapptec.com

For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen of the ester group and the ring oxygen, as well as the nitrogen atom, due to the presence of lone pairs of electrons. nih.gov Conversely, a positive potential would be anticipated around the hydrogen atoms attached to the nitrogen (if protonated) and the carbonyl carbon. wuxiapptec.com This visual representation of charge distribution is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding.

Mechanistic Investigations using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful in dissecting complex reaction mechanisms involved in the synthesis and transformation of heterocyclic compounds.

Elucidation of Transition States in Key Synthetic Steps

The synthesis of the 1,4-oxazepane core often involves intramolecular cyclization reactions. Computational studies are instrumental in identifying the transition state (TS) structures for these key ring-forming steps. For instance, in a typical synthesis of a 1,4-oxazepane derivative, an intramolecular nucleophilic substitution or addition is a crucial step. DFT calculations can model the geometry of the molecule as it proceeds along the reaction coordinate from reactant to product, identifying the highest energy point, the transition state.

The calculated geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For the cyclization leading to the 1,4-oxazepane ring, computational analysis can reveal the preferred conformation of the acyclic precursor that leads to the lowest energy transition state, thus explaining the observed stereoselectivity of the reaction. While specific transition state calculations for this compound are not extensively reported in the literature, analogies can be drawn from studies on similar seven-membered ring closures. These studies consistently show that the transition state for a 7-endo-trig cyclization, while kinetically accessible, is often in competition with other pathways, and computational analysis can predict the most likely outcome.

Energy Profiles of Chemical Transformations and Derivatization Pathways

The energy profile of a reaction pathway maps the potential energy of the system as it transforms from reactants to products. These profiles, generated through computational methods, are vital for understanding reaction kinetics and thermodynamics. For this compound, derivatization can occur at several positions, including the nitrogen atom or the ester group. Computational chemistry can predict the most favorable derivatization pathway by comparing the activation energies of competing reactions.

Table 1: Hypothetical Calculated Energy Profile for N-Alkylation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Products-15.0

Note: These are representative values and would vary with the specific reactants and computational methods used.

Computational Validation of Rearrangement Processes

During the synthesis or derivatization of complex molecules containing the 1,4-oxazepane moiety, unexpected rearrangements can occur. Computational studies are invaluable for validating proposed rearrangement mechanisms. For instance, in the synthesis of natural products containing a 1,4-oxazepane ring, computational models have been used to demonstrate the propensity of certain structures to rearrange. researchgate.net These studies calculate the energies of the proposed intermediate and the rearranged product, along with the transition state connecting them. If the calculated energy barrier for the rearrangement is low, and the rearranged product is thermodynamically more stable, it provides strong evidence that the rearrangement is a feasible process. This predictive capability can save significant experimental effort by identifying potentially unstable intermediates.

Studies on Amide Resonance and Rotational Barriers within the Carbamate (B1207046) Group

The presence of a carbamate group, such as the N-methoxycarbonyl group in this compound, introduces interesting conformational and electronic properties. The resonance within the carbamate group, where the nitrogen lone pair delocalizes onto the carbonyl oxygen, gives the C-N bond partial double bond character. This resonance has a significant impact on the molecule's shape and reactivity.

The partial double bond character of the C-N bond restricts rotation, leading to a significant rotational energy barrier. This barrier can be quantified using computational methods, typically by calculating the energy of the molecule as the dihedral angle of the carbamate group is systematically rotated. The difference between the lowest energy (ground state) and highest energy (transition state for rotation) conformations gives the rotational barrier.

The rotational barrier in carbamates is generally lower than in amides due to the electronic influence of the adjacent ester oxygen. Computational studies on various carbamates have established a range for these rotational barriers.

Table 2: Typical Calculated Rotational Barriers for Carbamates in Similar Systems

Compound TypeC-N Rotational Barrier (kcal/mol)
Simple Acyclic Carbamates14 - 16
N-Aryl Carbamates12 - 14
Carbamates in Cyclic Systems15 - 18

Advanced Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Methyl 1,4-oxazepane-5-carboxylate, enabling the complete assignment of its proton and carbon skeleton and the determination of its stereochemistry.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Complete Structural Assignment

A comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment is fundamental for identifying proton-proton coupling networks within the 1,4-oxazepane (B1358080) ring. It reveals correlations between adjacent protons, allowing for the tracing of the connectivity of the CH-CH moieties in the seven-membered ring.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already established proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly important for identifying quaternary carbons, such as the carbonyl carbon of the ester group and the carbons adjacent to the nitrogen and oxygen heteroatoms, by their correlations with nearby protons. For instance, the methyl protons of the ester group will show a correlation to the carbonyl carbon. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for both structural confirmation and stereochemical analysis. nih.govoregonstate.edu

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
23.8 - 4.0~70-75H2 -> C3, C7
32.9 - 3.1~50-55H3 -> C2, C5
53.5 - 3.7~55-60H5 -> C3, C6, C=O
62.0 - 2.2 (ax), 2.3 - 2.5 (eq)~30-35H6 -> C5, C7
73.9 - 4.1~65-70H7 -> C2, C6
OCH₃3.75~52OCH₃ -> C=O
C=O-~170-175H5, OCH₃ -> C=O

Note: This table contains hypothetical data for illustrative purposes.

Stereochemical Assignment through NOESY and J-Coupling Analysis

The stereochemistry of the chiral center at C5 and the conformation of the seven-membered 1,4-oxazepane ring can be determined through detailed analysis of NOESY data and vicinal proton-proton coupling constants (³JHH). nih.gov

The seven-membered ring of a 1,4-oxazepane can adopt several conformations, such as a chair or a boat. The observed J-coupling constants between adjacent protons, particularly around the C5-C6 and C6-C7 bonds, provide crucial information about the dihedral angles between these protons, which in turn defines the ring's conformation. oup.com For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship between protons, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. oup.com

NOESY data complements the J-coupling analysis by revealing through-space proximities. For example, strong NOE correlations between protons on the same face of the ring can confirm a specific stereochemical arrangement. The presence or absence of NOEs between the proton at C5 and other protons in the ring helps to establish its relative configuration. nih.gov

Carbon-13 and Nitrogen-15 NMR Spectroscopy for Heteroatom Characterization

¹³C NMR spectroscopy provides direct information about the carbon framework of this compound. oregonstate.edu The chemical shifts of the carbons are highly sensitive to their local electronic environment. The carbons bonded to the electron-withdrawing oxygen (C2, C7) and nitrogen (C3) atoms are expected to be deshielded and resonate at higher chemical shifts compared to the other ring carbons. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (around 170-175 ppm). wisc.edu

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the 1,4-oxazepane ring. beilstein-journals.orgnih.gov The ¹⁵N chemical shift is sensitive to factors such as hybridization, substitution, and protonation state. Heteronuclear correlation experiments, such as ¹H-¹⁵N HMBC, can be used to indirectly observe the ¹⁵N resonance and confirm its connectivity within the molecule. nih.gov

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for monitoring the progress of its synthesis and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). nih.gov This allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ is compared with the experimentally measured value to confirm the identity of the compound.

Table 2: Exact Mass Determination of this compound

IonElemental FormulaCalculated Exact MassObserved Mass (Hypothetical)
[M+H]⁺C₇H₁₄NO₃160.0968160.0970

Note: The observed mass is hypothetical.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Progress

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound by separating it from any starting materials, byproducts, or other impurities. nih.gov

During the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, it is possible to track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides confirmation of the identity of the peaks in the chromatogram, ensuring that the desired product is being formed. nih.gov

Vibrational Spectroscopy for Functional Group Transformations

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying and monitoring the functional groups within "this compound" and its derivatives.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. rsc.org

For "this compound," two key functional groups that give rise to prominent and diagnostic peaks in the FT-IR spectrum are the carbonyl (C=O) group of the ester and the amine (N-H) group.

Carbonyl (C=O) Stretching: The C=O stretching vibration of an ester typically appears in the region of 1750-1730 cm⁻¹. uomustansiriyah.edu.iq The exact position can be influenced by factors such as ring strain and conjugation. In cyclic esters (lactones), the C=O stretching frequency tends to increase with decreasing ring size due to increased ring strain. uomustansiriyah.edu.iqpg.edu.pl For a seven-membered ring like 1,4-oxazepane, the frequency would be expected to be in the typical range for acyclic esters. libretexts.org The intensity of this peak is generally strong.

N-H Stretching: The N-H stretching vibration of a secondary amine (R₂NH) typically appears as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Primary amines, in contrast, show two bands in this region. orgchemboulder.com The presence of hydrogen bonding can cause this peak to broaden and shift to a lower frequency.

The FT-IR spectrum would also show C-H stretching vibrations from the aliphatic parts of the ring and the methyl group, typically in the 3000-2850 cm⁻¹ range. C-N stretching vibrations of aliphatic amines are found in the 1250-1020 cm⁻¹ region and are usually of medium to weak intensity. orgchemboulder.com The C-O stretching of the ester will also produce strong absorptions in the 1300-1000 cm⁻¹ range. uomustansiriyah.edu.iq

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For "this compound," Raman spectroscopy can provide additional or confirmatory information on the key functional groups. The C=O stretch is also observable in the Raman spectrum, although it may be weaker than in the IR spectrum. The N-H stretch can also be identified. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the oxazepane ring, providing insights into its conformation.

Spectroscopic Techniques for Stereochemical Elucidation

Since "this compound" possesses a chiral center at the C5 position, techniques that can determine the stereochemistry are crucial, especially when studying enantiomerically pure derivatives.

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of chiral molecules. thieme-connect.demdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub Enantiomers will produce mirror-image ECD spectra. encyclopedia.pubnih.gov

To determine the absolute configuration of a chiral derivative of "this compound," its experimental ECD spectrum would be compared to the theoretically calculated spectra for both possible enantiomers (R and S). nih.gov A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govuit.no

The chromophores within the molecule will give rise to Cotton effects (positive or negative bands) in the ECD spectrum. nih.gov For "this compound," the ester carbonyl group is the primary chromophore. The sign and intensity of the Cotton effect associated with the n→π* transition of the carbonyl group are sensitive to the stereochemistry at the adjacent chiral center. thieme-connect.de

X-ray Crystallography for Definitive Solid-State Structural Determination (if suitable crystals can be obtained for oxazepane derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all the atoms in the molecule, providing precise information on bond lengths, bond angles, and torsion angles. mdpi.com

If a suitable single crystal of a derivative of "this compound" can be grown, X-ray crystallography can provide an unambiguous determination of its molecular structure. researchgate.netnih.gov This includes the conformation of the seven-membered oxazepane ring (e.g., chair, boat, or twist-boat) and the relative and absolute stereochemistry of all chiral centers. nih.govnih.gov The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, revealing intermolecular interactions such as hydrogen bonds. researchgate.net

Applications of Methyl 1,4 Oxazepane 5 Carboxylate in Advanced Synthetic Chemistry

Development of Novel Synthetic Methodologies Utilizing Methyl 1,4-Oxazepane-5-carboxylate

Catalytic Transformations Involving the Oxazepane Framework

An extensive review of the scientific literature reveals no specific examples of This compound being utilized as a substrate or ligand in catalytic transformations where the oxazepane framework is directly involved in the catalytic cycle or undergoes transformation.

However, the broader class of 1,4-oxazepane (B1358080) derivatives has been synthesized using catalytic methods. These approaches typically focus on the construction of the oxazepane ring itself, rather than the subsequent catalytic functionalization of a pre-existing, substituted oxazepane like this compound.

For instance, gold(I)-catalyzed intramolecular cyclization of alcohol or amine tethered-vinylidenecyclopropanes has been developed to afford functionalized oxazepanes. rsc.org This method demonstrates the utility of transition metal catalysis in constructing the core 1,4-oxazepane structure. Another approach involves the Lewis acid-mediated intramolecular C-O bond formation from alkanol-epoxides to yield substituted 1,4-oxazepane derivatives.

While these methods are powerful for the synthesis of the 1,4-oxazepane core, the literature does not currently extend to the use of This compound in further catalytic reactions. The potential for this compound to act as a ligand for transition metals in catalysis, for example, by coordinating through its nitrogen and oxygen atoms, remains an unexplored area of research. Similarly, catalytic C-H activation or other transformations of the oxazepane ring of this specific ester have not been reported.

Table 1: Examples of Catalytic Methods for the Synthesis of 1,4-Oxazepane Derivatives

Catalytic SystemSubstrate TypeProduct TypeReference
Gold(I)Alcohol/Amine tethered-vinylidenecyclopropanesFunctionalized 1,4-Oxazepanes rsc.org
Lewis AcidsAlkanol-epoxidesSubstituted 1,4-Oxazepanes
Chiral Phosphoric Acid3-Substituted Oxetanes and AminesChiral 1,4-Benzoxazepines nih.gov

This table presents catalytic methods for the synthesis of the 1,4-oxazepane ring system in general, as no specific catalytic transformations involving this compound have been documented.

Future Directions in the Research of Methyl 1,4 Oxazepane 5 Carboxylate

Exploration of Undiscovered Synthetic Routes

While methods for the synthesis of the 1,4-oxazepane (B1358080) scaffold exist, the exploration of novel and more efficient routes to specifically access Methyl 1,4-oxazepane-5-carboxylate is a key area for future research. Current strategies often involve multi-step sequences that may be amenable to optimization or substitution with entirely new methodologies.

One promising approach is the direct synthesis from polymer-supported homoserine, which has been shown to yield chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.org Future work could focus on the in-situ esterification of the resulting carboxylic acid to directly yield the target methyl ester, potentially as a one-pot reaction. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine, which was reacted with various nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. nih.gov Cleavage from the polymer support using trifluoroacetic acid and triethylsilane resulted in the formation of 1,4-oxazepane derivatives. nih.gov

Another avenue for exploration is the application of tandem reactions. For instance, a tandem C-N coupling/C-H carbonylation has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov Adapting this methodology to aliphatic precursors could provide a novel and efficient route to the 1,4-oxazepane ring system. The use of N-propargylamines as versatile building blocks for the synthesis of 1,4-oxazepane cores has also been reported and represents a field with potential for further development. rsc.org

Future research could also investigate cycloaddition reactions, such as the (2+5) cycloaddition between Schiff bases and cyclic anhydrides, which has been used to produce oxazepine derivatives. researchgate.netjmchemsci.com The table below summarizes potential starting materials and methodologies for future exploration.

Starting Material/PrecursorSynthetic MethodologyPotential Advantages
Polymer-supported HomoserineSolid-phase synthesis with in-situ esterificationHigh purity, potential for automation
Aliphatic Amines and Allyl HalidesTandem C-N coupling/C-H carbonylationHigh atom economy, reduced number of steps
N-propargylaminesIntramolecular cyclizationAccess to diverse derivatives
Schiff Bases and Cyclic Anhydrides(2+5) CycloadditionNovel structural variations

Advanced Mechanistic Studies on Key Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and designing new ones. For instance, the tandem C-N coupling/C-H carbonylation for the synthesis of benzo-1,4-oxazepines is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov Detailed kinetic and computational studies could provide further insight into the elementary steps of this and other potential synthetic routes.

Molecular orbital methods have been used to study the formation of the 1,4-oxazepine (B8637140) ring, successfully predicting reaction products. nih.gov Applying similar computational approaches to the synthesis of this compound could help in elucidating transition states and reaction pathways, thereby enabling more rational reaction design.

The intramolecular Wittig reaction is another powerful tool for the synthesis of heterocyclic compounds, including 1,4-oxazines. arkat-usa.org A proposed mechanism involves the formation of a vinylphosphonium salt followed by an intramolecular reaction. arkat-usa.org Investigating the applicability of this reaction to the synthesis of 1,4-oxazepanes and studying its mechanism in detail could open up new synthetic possibilities.

Reaction TypeMechanistic Aspect to InvestigatePotential Investigation Tools
Tandem C-N coupling/C-H carbonylationRole of the copper catalyst and ligandIn-situ spectroscopy, DFT calculations
Ring formation from homoserine derivativesStereoselectivity and regioselectivityChiral chromatography, NMR studies
Intramolecular Wittig ReactionNature of the zwitterionic intermediateIsotope labeling studies, computational modeling

Development of Green and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly important in modern organic synthesis. rasayanjournal.co.inresearchgate.netnumberanalytics.comfrontiersin.org Future research on this compound should prioritize the development of environmentally benign synthetic protocols. This includes the use of greener solvents, such as water or ionic liquids, and the exploration of catalyst-free reaction conditions. frontiersin.org

Microwave-assisted organic synthesis is a well-established green chemistry technique that can significantly reduce reaction times and improve yields. rasayanjournal.co.in Applying microwave irradiation to the key cyclization steps in the synthesis of the 1,4-oxazepane core could lead to more efficient and sustainable processes. Another promising green approach is mechanochemistry, which involves conducting reactions in a ball mill, often in the absence of a solvent. unigoa.ac.in

The use of renewable starting materials is another cornerstone of green chemistry. numberanalytics.com Investigating the synthesis of the 1,4-oxazepane ring from biomass-derived precursors would be a significant step towards a more sustainable production of this class of compounds.

Green Chemistry ApproachApplication to SynthesisExpected Benefit
Alternative SolventsUse of water, ionic liquids, or deep eutectic solventsReduced toxicity and environmental impact
Microwave-Assisted SynthesisApplication to cyclization and functionalization stepsFaster reaction times, higher yields
Mechanochemistry (Ball Milling)Solvent-free synthesis of key intermediatesReduced waste, energy efficiency
Renewable FeedstocksSynthesis from biomass-derived materialsImproved sustainability

Application in Novel Chemical Transformations

The functional groups present in this compound, namely the secondary amine, the ether linkage, and the methyl ester, provide multiple handles for further chemical modifications. Future research should explore the application of this compound as a scaffold in the development of novel chemical transformations and the synthesis of compound libraries for biological screening.

The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. For example, N-acylated-1,4-oxazepan-7-ones have been synthesized and used as monomers for ring-opening polymerization. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the corresponding alcohol. These transformations open up possibilities for creating a diverse set of derivatives.

The inherent chirality of the 1,4-oxazepane-5-carboxylate core, when synthesized from chiral precursors like homoserine, makes it an attractive building block for asymmetric synthesis. nih.govrsc.org Its use as a chiral ligand or a key intermediate in the synthesis of complex, biologically active molecules warrants further investigation. The 1,4-oxazepine scaffold is found in a number of pharmacologically relevant compounds. nih.gov

Functional GroupPotential TransformationApplication
Secondary AmineAcylation, Alkylation, Reductive AminationIntroduction of diversity, synthesis of polymers
Methyl EsterHydrolysis, Amidation, ReductionCreation of new functional groups for further reaction
Chiral CenterUse as a chiral building blockAsymmetric synthesis of complex molecules

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in related 1,4-dihydropyridine derivatives .
  • NMR spectroscopy : ¹H-¹H NOESY and ¹³C DEPT135 experiments confirm ring conformation and substituent orientation .

How can researchers evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Receptor binding assays : Screen for affinity to targets like serotonin 5-HT₃ or dopamine D₂ receptors, using radioligand displacement methods .
  • Enzyme inhibition studies : Assess interactions with cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays .
    Note : Structural analogs show calcium modulatory and antimicrobial activity, suggesting similar assays for this compound .

What reaction mechanisms govern the oxidation and reduction of this compound?

Q. Advanced Research Focus

  • Oxidation : Hydrogen peroxide converts the oxazepane ring to a ketone derivative, proceeding via a radical intermediate detected by EPR .
  • Reduction : Sodium borohydride selectively reduces ester groups to alcohols without disrupting the heterocycle .

How should researchers address contradictions in published synthetic yields or spectroscopic data for this compound?

Q. Methodological Guidance

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) cited in conflicting studies .
  • Data cross-referencing : Compare NMR and HPLC results with databases like PubChem or EPA DSSTox, excluding unreliable sources (e.g., Benchchem) .

What advanced analytical techniques combine experimental and computational methods to study this compound?

Q. Advanced Research Focus

  • DFT-coupled IR/Raman spectroscopy : Predicts vibrational modes and validates experimental spectra for structural confirmation .
  • Molecular docking simulations : Models interactions with biological targets, guiding derivative design .

How can structure-activity relationship (SAR) studies optimize this compound derivatives for therapeutic use?

Q. Advanced Research Focus

  • Pharmacophore modeling : Identifies critical moieties (e.g., the carboxylate group) for target engagement .
  • Bioisosteric replacement : Substitutes the oxazepane oxygen with sulfur to enhance metabolic stability .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Q. Methodological Guidance

  • Flow chemistry : Reduces solvent waste and improves yield in multi-step syntheses .
  • Biocatalysis : Uses immobilized lipases for enantioselective esterification, minimizing heavy metal catalysts .

What protocols ensure the stability of this compound during storage and handling?

Q. Basic Research Focus

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.